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Abstract

AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype
4 (EP4). Emerging preclinical evidence highlights its significant therapeutic potential,
particularly in the realm of immuno-oncology. By modulating the tumor microenvironment, AAT-
008 has demonstrated the ability to enhance anti-tumor immune responses and act as a
radiosensitizer. This technical guide provides an in-depth overview of the core data,
experimental protocols, and mechanistic pathways associated with AAT-008, intended to
inform further research and development.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a multifaceted role in
cancer progression by promoting tumor cell proliferation, metastasis, and immunosuppression.
PGEZ2 exerts its effects through four G-protein-coupled receptors: EP1, EP2, EP3, and EPA4.
The EP4 receptor, in particular, has been identified as a critical transducer of PGE2-mediated
iImmunosuppressive signals within the tumor microenvironment.

AAT-008 is a novel, orally bioavailable small molecule designed to selectively inhibit the EP4
receptor.[1] This targeted approach offers the potential for a favorable safety profile compared
to non-selective cyclooxygenase (COX) inhibitors.[1] Preclinical studies have primarily focused
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on its application in oncology, where it has shown promise in combination with radiotherapy.[2]

[3]

Mechanism of Action: EP4 Receptor Antagonism in
the Tumor Microenvironment

AAT-008 functions by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting its
downstream signaling pathways. In the context of cancer, this antagonism has profound effects
on the immune system's ability to recognize and eliminate tumor cells.

The PGE2-EP4 Signaling Axis

The binding of PGE2 to the EP4 receptor, which is expressed on various immune cells,
typically leads to the activation of Gsa, stimulating adenylyl cyclase and increasing intracellular
cyclic AMP (cAMP) levels. This signaling cascade can have several immunosuppressive
consequences. Emerging evidence also suggests potential coupling to other pathways,
including Gia, phosphatidylinositol 3-kinase (PI3K), and (3-catenin.

Immunomodulatory Effects of AAT-008

By inhibiting the PGE2-EP4 axis, AAT-008 is hypothesized to reverse the immunosuppressive
tumor microenvironment through several key mechanisms:

» Stimulation of Dendritic Cells (DCs): AAT-008 may promote the maturation and function of
dendritic cells, which are crucial for antigen presentation to T cells.[2]

o Enhancement of Effector T Cell (Teff) Function: The compound has been shown to increase
the proportion of activated CD8+ effector T cells within the tumor.[2][3]

e Inhibition of Regulatory T Cells (Tregs): AAT-008 can reduce the population of
immunosuppressive regulatory T cells in the tumor microenvironment.[2]

These actions collectively contribute to shifting the balance from an immunosuppressive to an
immunostimulatory state, thereby enhancing the efficacy of other cancer therapies like
radiotherapy.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://tcr.amegroups.org/article/view/71855/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10007874/
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://tcr.amegroups.org/article/view/71855/html
https://tcr.amegroups.org/article/view/71855/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10007874/
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://tcr.amegroups.org/article/view/71855/html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Immune Cells
(DC, T Cell, Treg)

Immune Cell

Prostaglandin E2 (PGE2)

Adenylyl Cyclase

!

1 CAMP

!

Protein Kinase A

v

Immunosuppression h‘

(1 DC maturation, ¢ Teff function, 1 Treg activity)

Click to download full resolution via product page

Caption: AAT-008 blocks the PGE2-EP4 signaling pathway in immune cells.
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Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of AAT-008.

Target Species Assay Type Value Reference

Functional Assay

EP4 Human 16.3 nM 4]
(IC50)
Binding Affinity

EP4 Human ) 0.97 nM [5]
(Ki)
Binding Affinity

EP4 Rat 6.1 nM [5]

(Ki)

Binding Assay

EP2 Human 1,890 nM [4]
(IC50)
Binding Assay

EP1 Human >20,000 nM [4]
(IC50)

Binding Assay
EP3 Human >20,000 nM [4]
(1C50)

Table 2: In Vivo Efficacy of AAT-008 as a Radiosensitizer
in a Murine Colon Cancer Model (CT26WT)
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Mean Tumor Doubling

Treatment Group . Reference
Time (days)

Experiment 1 (Once Daily

. [6]
Dosing)
Vehicle 5.9 [6]
10 mg/kg AAT-008 6.3 [6]
30 mg/kg AAT-008 6.9 [6]
Vehicle + Radiotherapy (9 Gy) 8.8 [6]
10 mg/kg AAT-008 +

_ 11.0 [6]
Radiotherapy (9 Gy)
30 mg/kg AAT-008 +

, 18.2 [6]
Radiotherapy (9 Gy)
Experiment 2 (Twice Daily

. [2]
Dosing)
Vehicle 4.0 [2]
3 mg/kg AAT-008 4.4 [2]
10 mg/kg AAT-008 4.6 [2]
30 mg/kg AAT-008 55 [2]
Vehicle + Radiotherapy (9 Gy) 6.1 [2]
3 mg/kg AAT-008 +

_ 7.7 [2]
Radiotherapy (9 Gy)
10 mg/kg AAT-008 +

' 16.5 [2]
Radiotherapy (9 Gy)
30 mg/kg AAT-008 +

211 [2]

Radiotherapy (9 Gy)
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Table 3: Imnmunomodulatory Effects of AAT-008 in
Combination with Radiotherapy in a Murine Colon

Cancer Model (CT26WT)

Mean Teff
(CD45+CD8+C  Mean Treg
Treatment L .
= D69+) Proportion in Teff/[Treg Ratio  Reference
rou
> Proportion in Tumor
Tumor
0 mg/kg AAT-008
31% 4.0% 10 [2][3]
+RT
10 mg/kg AAT-
43% Not Reported Not Reported [2][3]
008 + RT
30 mg/kg AAT-
Not Reported 1.5% 22 [2][3]

008 + RT

Experimental Protocols

In Vivo Murine Colon Cancer Model for
Radiosensitization Studies

This protocol outlines the methodology used to evaluate the efficacy of AAT-008 as a
radiosensitizer in a syngeneic mouse model of colon cancer.[2][3]
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Model Setup

1. Cell Culture:
CT26WT murine colon
cancer cells

!

2. Tumor Implantation:
Subcutaneous injection into
the hind leg of Balb/c mice

Treatmen{ Regimen

3. AAT-008 Administration:
Oral gavage (3, 10, or 30 mg/kg/day)
once or twice daily

!

4. Radiotherapy:
Single dose of 9 Gy to the tumor

/ N\
/ N\
Datiazeéllection and Nsis
5. Tumor Measurement: 6. Flow Cytometry:
Calipers used to measure tumor Analysis of tumor-infiltrating
volume every other day immune cells (Teff, Treg)

Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of AAT-008 as a radiosensitizer.

Materials:

e CT26WT murine colon carcinoma cells

» Balb/c mice (female, 6-8 weeks old)

e AAT-008 (suspended in a vehicle such as methylcellulose)

o X-ray irradiator
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o Calipers for tumor measurement
Procedure:

Cell Culture: CT26WT cells are cultured in appropriate media until they reach the desired
confluence for implantation.

Tumor Implantation: A suspension of CT26WT cells is injected subcutaneously into the right
hind leg of Balb/c mice.

Treatment Initiation: When tumors reach a specified size, mice are randomized into
treatment groups.

AAT-008 Administration: AAT-008 is administered orally by gavage at doses of 3, 10, or 30
mg/kg/day. Dosing can be once or twice daily.

Radiotherapy: A single dose of 9 Gy of radiation is delivered locally to the tumor.

Tumor Growth Monitoring: Tumor dimensions are measured with calipers every other day,
and tumor volume is calculated. The time for tumors to double in volume is determined.

Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes

This protocol provides a general framework for the analysis of effector T cells (Teff) and
regulatory T cells (Treg) within the tumor microenvironment following treatment.[2][3]

Materials:

e Tumor tissue harvested from treated mice

Enzymatic digestion cocktail (e.g., collagenase, DNase)
Fluorescently conjugated antibodies:

o Anti-CD45

o Anti-CD8
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o Anti-CD69
o Anti-CD4

o Anti-FoxP3

e Flow cytometer
Procedure:

e Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically
digested to obtain a single-cell suspension.

o Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled
antibodies targeting cell surface markers (CD45, CD8, CD69, CD4).

e Intracellular Staining (for Tregs): For the identification of Tregs, cells are fixed and
permeabilized, followed by staining with an antibody against the intracellular transcription
factor FoxP3.

o Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the
populations of Teff (CD45+CD8+CD69+) and Treg (CD4+FoxP3+) cells.

o Data Analysis: The percentage of each cell population within the total live cell gate is
determined, and the ratio of Teff to Treg cells is calculated.

Clinical Development Status

The clinical development of AAT-008 in oncology is not extensively documented in publicly
available records. Ikena Oncology had been developing AAT-007 (grapiprant) and AAT-008;
however, the license agreement for these compounds was terminated in March 2024.[7] While
there have been mentions of a Phase 1b/2 trial of an EP4 antagonist in combination with an
immune checkpoint inhibitor by Ikena, specific data for AAT-008 from this or other oncology
trials are not readily available. Further investigation into the current development status would
require monitoring of company pipelines and clinical trial registries.

Conclusion and Future Directions
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AAT-008 has demonstrated compelling preclinical activity as a selective EP4 receptor
antagonist with significant potential in cancer therapy. Its ability to modulate the tumor
microenvironment, enhance anti-tumor immunity, and sensitize tumors to radiation provides a
strong rationale for further investigation. Future research should focus on:

o Elucidating the detailed downstream signaling effects of AAT-008 in various immune cell
subsets.

o Exploring the efficacy of AAT-008 in combination with other immunotherapies, such as
immune checkpoint inhibitors.

« ldentifying predictive biomarkers to select patient populations most likely to respond to AAT-
008 therapy.

» Conducting well-designed clinical trials to evaluate the safety and efficacy of AAT-008 in
cancer patients.

The continued exploration of AAT-008 and other EP4 antagonists holds promise for the
development of novel and effective cancer treatment strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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